molecular formula C12H18ClN3O4S B2507603 [1-(4-Nitrobenzenesulfonyl)piperidin-2-yl]methanamine CAS No. 1798733-71-7

[1-(4-Nitrobenzenesulfonyl)piperidin-2-yl]methanamine

Cat. No.: B2507603
CAS No.: 1798733-71-7
M. Wt: 335.8
InChI Key: PSZFPLOCVLMNPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[1-(4-Nitrobenzenesulfonyl)piperidin-2-yl]methanamine is a piperidine-derived compound featuring a 4-nitrobenzenesulfonyl group attached to the piperidine ring and a methanamine substituent at the 2-position.

Properties

IUPAC Name

[1-(4-nitrophenyl)sulfonylpiperidin-2-yl]methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O4S/c13-9-11-3-1-2-8-14(11)20(18,19)12-6-4-10(5-7-12)15(16)17/h4-7,11H,1-3,8-9,13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUMYMFSJTQHOLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)CN)S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-(4-Nitrobenzenesulfonyl)piperidin-2-yl]methanamine typically involves the reaction of piperidine with 4-nitrobenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The nitro group in [1-(4-Nitrobenzenesulfonyl)piperidin-2-yl]methanamine can undergo reduction reactions to form corresponding amines.

    Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a palladium catalyst to yield the corresponding amine.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.

    Substitution: Sodium hydride, potassium carbonate.

Major Products Formed:

    Reduction: Formation of [1-(4-Aminobenzenesulfonyl)piperidin-2-yl]methanamine.

    Substitution: Formation of various substituted piperidine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

  • Used as an intermediate in the synthesis of more complex organic molecules.
  • Employed in the study of reaction mechanisms and kinetics.

Biology:

  • Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine:

  • Explored as a potential lead compound in drug discovery and development.

Industry:

  • Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of [1-(4-Nitrobenzenesulfonyl)piperidin-2-yl]methanamine is primarily related to its ability to interact with biological targets such as enzymes and receptors. The nitrobenzenesulfonyl group can form strong interactions with active sites of enzymes, potentially inhibiting their activity. Additionally, the piperidine ring can interact with various receptors, modulating their function and leading to biological effects .

Comparison with Similar Compounds

1-[4-Methyl-1-(4-nitrobenzenesulfonyl)piperazin-2-yl]methanamine (CAS 1506780-68-2)

  • Structure : Replaces the piperidine ring with a piperazine ring (six-membered ring with two nitrogen atoms). A methyl group is present at the 4-position of the piperazine.
  • Molecular Formula : C12H18N4O4S (MW: 314.36 g/mol) .
  • The methyl group introduces steric hindrance, which may affect binding to biological targets or solubility. Higher molecular weight compared to the piperidine analog.

[1-(4-Nitrobenzenesulfonyl)pyrrolidin-3-yl]methanamine (CAS 1270864-08-8)

  • Structure : Features a five-membered pyrrolidine ring instead of piperidine.
  • Molecular Formula : C11H15N3O4S (MW: 285.32 g/mol) .
  • Similar molecular weight to the piperidine derivative but distinct spatial arrangement.

(RS)-(Piperidin-2-yl)methanamine (CAS 22990-77-8)

  • Structure : Lacks the 4-nitrobenzenesulfonyl group.
  • Molecular Formula : C6H14N2 (MW: 114.19 g/mol as free base) .
  • Key Differences :
    • Absence of the sulfonyl group increases basicity of the amine, making it more reactive in nucleophilic reactions.
    • Simpler structure with lower molecular weight; used as a pharmaceutical impurity standard .

N,N-Bis(2-methylbenzyl)-1-(piperidin-2-yl)methanamine Hydrochloride (BD214888)

  • Structure : Incorporates bulky 2-methylbenzyl groups on the amine.
  • Molecular Formula : C22H31ClN2 (MW: 359.95 g/mol) .
  • The hydrochloride salt improves solubility in polar solvents.

Physicochemical and Functional Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Notable Properties
[1-(4-Nitrobenzenesulfonyl)piperidin-2-yl]methanamine C11H15N3O4S 285.32 4-Nitrobenzenesulfonyl, methanamine Moderate stability, electron-withdrawing sulfonyl group
1-[4-Methyl-1-(4-nitrobenzenesulfonyl)piperazin-2-yl]methanamine C12H18N4O4S 314.36 Piperazine, methyl, sulfonyl Enhanced hydrogen-bonding capacity
(RS)-(Piperidin-2-yl)methanamine C6H14N2 114.19 Primary amine High basicity, reactive intermediate

Biological Activity

[1-(4-Nitrobenzenesulfonyl)piperidin-2-yl]methanamine is a compound of significant interest in medicinal chemistry, particularly due to its structural features that suggest potential biological activities. The piperidine moiety is known for its diverse pharmacological properties, while the nitrobenzenesulfonyl group may enhance its reactivity and interaction with biological targets. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound has shown potential in inhibiting key enzymes such as acetylcholinesterase (AChE), which is crucial for neurotransmission. This inhibition may lead to increased acetylcholine levels, enhancing synaptic transmission and potentially aiding in conditions like Alzheimer's disease .
  • Antibacterial Activity : Similar compounds have demonstrated antibacterial properties against various strains, including Salmonella typhi and Bacillus subtilis. The sulfonamide group is known for its antibacterial effects by mimicking para-aminobenzoic acid (PABA), a substrate for bacterial folate synthesis .
  • Anticancer Potential : Research indicates that derivatives of piperidine can induce apoptosis in cancer cells by activating pathways such as p53 and modulating mitochondrial proteins like Bcl-2 and Bax .

Biological Activity Data

Activity TypeObserved EffectsReference
Enzyme InhibitionStrong AChE inhibition
AntibacterialModerate to strong activity against specific strains
AnticancerInduces apoptosis in cancer cell lines
Anti-inflammatoryPotential modulation of inflammatory pathways

Case Study 1: Anticancer Activity

In a study evaluating various piperidine derivatives, this compound was found to significantly reduce cell viability in MOLT-4 lymphoblastic leukemia cells. The mechanism involved the activation of apoptosis-related pathways, suggesting its potential utility in cancer therapy .

Case Study 2: Antibacterial Efficacy

A comparative analysis of sulfonamide derivatives revealed that this compound exhibited notable antibacterial activity against Bacillus subtilis. This study utilized disk diffusion methods to assess the efficacy, demonstrating a zone of inhibition comparable to established antibiotics .

Q & A

Basic: What are the recommended synthetic routes for [1-(4-Nitrobenzenesulfonyl)piperidin-2-yl]methanamine, and how do reaction conditions influence yield and purity?

Methodological Answer:
The synthesis typically involves sulfonylation of a piperidine precursor. A common approach is reacting 4-nitrobenzenesulfonyl chloride with a piperidin-2-ylmethanamine derivative under basic conditions (e.g., triethylamine in anhydrous dichloromethane). Temperature control (0–5°C) minimizes side reactions like over-sulfonylation . Post-reaction purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) ensures >95% purity. Yield optimization (60–80%) requires strict anhydrous conditions and slow reagent addition to prevent aggregation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.